

Comprehensive Technical Guide: Spectral Analysis of 4-Amino-5-chloro-8-methylquinoline

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Compound of Interest

Compound Name: 4-Amino-5-chloro-8-methylquinoline

CAS No.: 948292-84-0

Cat. No.: B11903016

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Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of **4-Amino-5-chloro-8-methylquinoline** (

), a privileged scaffold in medicinal chemistry often associated with antimalarial and antibacterial pharmacophores.

Unlike generic spectral databases, this guide focuses on the causality of spectral features—explaining why signals appear where they do based on electronic substituent effects (4-amino donor, 5-chloro acceptor/heavy atom, 8-methyl donor). It is designed to allow researchers to self-validate their synthesized or purchased compounds against theoretical and empirical standards.

Part 1: Structural Context & Theoretical Framework

Before analyzing spectra, we must establish the electronic environment that dictates the signals.

- The Scaffold: The quinoline ring is an electron-deficient heteroaromatic system.
- 4-Amino Group (): A strong mesomeric donor (+M). It significantly shields the C-3 proton and increases electron density at the bridgehead C-10.
- 5-Chloro Group (): An inductive withdrawer (-I) and weak mesomeric donor (+M). Its steric bulk and mass are critical for MS isotopic patterns and NOE (Nuclear Overhauser Effect) studies in NMR.
- 8-Methyl Group (): A weak inductive donor (+I). It serves as a diagnostic singlet in NMR and influences the chemical shift of the adjacent H-7.

Part 2: Mass Spectrometry (MS) – The Molecular Fingerprint

Mass spectrometry provides the primary validation of identity through molecular weight and the unique isotopic signature of chlorine.

Ionization and Isotopic Pattern

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode () is recommended due to the basic nitrogen at position 1.
- Molecular Formula:
- Exact Mass (Monoisotopic): 192.0454 Da (calculated for).

The Chlorine Signature (Self-Validation Check): The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak.

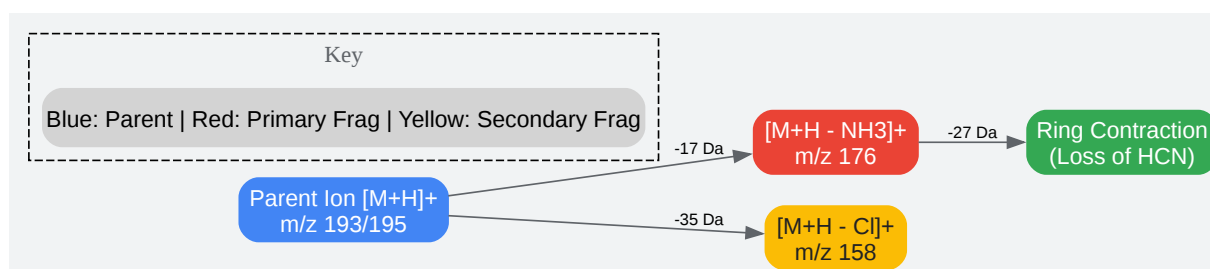
Ion	m/z (Theoretical)	Relative Abundance	Origin
	193.05	100%	Isotope
	195.05	~32-33%	Isotope

Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), the molecule follows a predictable degradation pathway.

- Loss of Ammonia (): Common in 4-aminoquinolines, yielding a radical cation at 176.
- Loss of Chlorine radical (): Cleavage of the C-Cl bond, yielding 158.
- Ring Contraction: Loss of HCN from the pyridine ring is a hallmark of quinoline fragmentation.

Visualization: MS Fragmentation Pathway



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Caption: Predicted ESI-MS fragmentation pathway showing primary loss of ammonia and chlorine.

Part 3: Infrared Spectroscopy (IR) – Functional Group Validation

IR is used here primarily to confirm the presence of the primary amine and the aromatic system.

Diagnostic Bands[1]

Functional Group	Wavenumber ()	Intensity/Shape	Assignment
Primary Amine	3450 & 3350	Medium, Doublet	Asymmetric & Symmetric Stretch
Aromatic C-H	3050 - 3010	Weak	Stretch
Methyl C-H	2950 - 2850	Weak	Stretch
Quinoline Ring	1620, 1580	Strong	and Ring Skeletal Vibrations
Amine Bend	1590 - 1600	Medium	Scissoring (overlaps with ring)
Aryl Chloride	750 - 700	Strong	Stretch

Critical Observation: The

stretch must appear as a doublet. A singlet suggests hydrolysis to a hydroxyl group or mono-alkylation.

Part 4: Nuclear Magnetic Resonance (NMR) – Structural Elucidation

This is the definitive method for structural proof. The substitution pattern (4, 5, 8) creates a unique spin system.

Experimental Protocol

- Solvent: DMSO-

is required. Chloroform-

(

) often causes broadening of the

protons due to exchange and poor solubility of aminoquinolines.

- Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

NMR Analysis (400 MHz, DMSO-)

The molecule possesses 4 aromatic protons and 5 aliphatic protons (Methyl + Amine).

Spin Systems:

- Pyridine Ring (Protons 2, 3): An AX system (two doublets). H-2 is deshielded by the ring nitrogen. H-3 is strongly shielded by the ortho-amino group.
- Benzene Ring (Protons 6, 7): An AB system (two doublets). Position 5 is blocked (Cl) and Position 8 is blocked (Me).

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Explanation
H-2	8.30 - 8.50	Doublet (d)		Deshielded by adjacent .
H-6	7.40 - 7.60	Doublet (d)		Ortho to Cl (deshielding effect).
H-7	7.20 - 7.40	Doublet (d)		Ortho to Methyl.
H-3	6.40 - 6.60	Doublet (d)		Diagnostic: Upfield due to 4-resonance.
	6.80 - 7.50	Broad Singlet	-	Exchangeable. Position varies with conc.
8-Me	2.60 - 2.80	Singlet (s)	-	Diagnostic methyl on aromatic ring.

NMR Expectations[3]

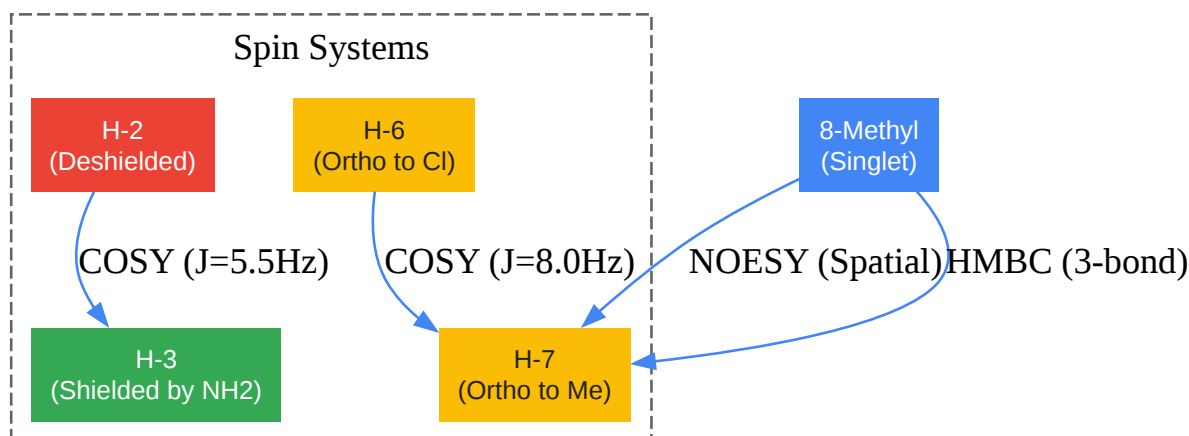
- C-4 (ipso-amino): Deshielded (~150-155 ppm).
- C-2: Downfield (~148-150 ppm) due to .
- C-5 (ipso-chloro): Distinct quaternary carbon (~120-130 ppm).
- 8-Me: ~18-20 ppm.

2D NMR Strategy (Connectivity)

To unambiguously distinguish H-6 from H-7:

- NOESY: The Methyl group (2.7 ppm) will show a strong NOE correlation only to H-7. This confirms the regiochemistry of the benzene ring.

Visualization: NMR Connectivity Logic



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Caption: NMR correlation map. NOESY between Methyl and H-7 is the critical regiochemical proof.

Part 5: Experimental Workflows

Sample Preparation Protocol

- Mass Spec: Dissolve 0.1 mg in 1 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).
- NMR: Weigh 5-10 mg of solid. Add 0.6 mL DMSO-
 - . Sonicate for 30 seconds to ensure complete dissolution of the amine salts.
- IR: Use ATR (Attenuated Total Reflectance) module. Place solid crystal directly on the diamond window; apply high pressure.

References

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Sources

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- [2. www2.chem.wisc.edu \[www2.chem.wisc.edu\]](#)
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